Ligustroflavone

Descripción general

Descripción

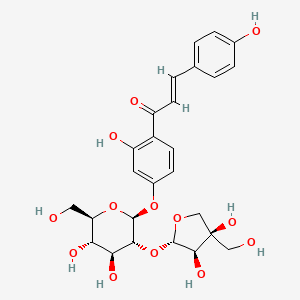

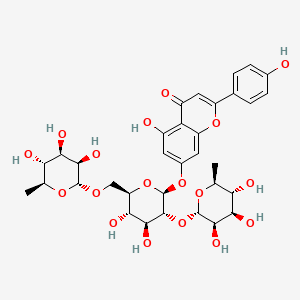

La ligustroflavona es un compuesto bioactivo derivado de la planta Ligustrum lucidum, comúnmente conocida como ligustro chino. Este compuesto pertenece a la clase de flavonoides de los compuestos polifenólicos, que son conocidos por sus diversas propiedades farmacológicas. La ligustroflavona ha sido estudiada por sus potenciales efectos terapéuticos, incluyendo actividades antiinflamatorias, antioxidantes y neuroprotectoras .

Aplicaciones Científicas De Investigación

Medicina: Investigado por sus efectos neuroprotectores en modelos de ictus isquémico y su potencial para tratar la osteoporosis diabética actuando sobre los receptores sensibles al calcio

Industria: Utilizado en el desarrollo de nutracéuticos y alimentos funcionales debido a sus propiedades antioxidantes.

Mecanismo De Acción

La ligustroflavona ejerce sus efectos a través de diversos objetivos moleculares y vías:

Antiinflamatorio: Inhibe el inflamasoma de la proteína 1 del receptor similar a NOD (NLRP1), reduciendo la producción de citoquinas proinflamatorias.

Metabolismo del Calcio: Actúa como antagonista de los receptores sensibles al calcio, regulando los niveles de hormona paratiroidea y mejorando el equilibrio del calcio.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Ligustroflavone interacts with various biomolecules, including enzymes and proteins. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . In a study, this compound interacted well with the allosteric site of CaSR, increased PTH release of primary parathyroid gland cells, and suppressed extracellular calcium influx in HEK-293 cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to minimize the impairment of neurological function and block neuronal damage in mice models of ischemic stroke . It also attenuated the upregulation of expression levels of the NLRP1 inflammasome complexes and the inflammatory cytokines TNF-α, IL-18, IL-6, and IL-1β .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It has been found to target RIPK1, RIPK3, and MLKL, which are potential targets of this compound . The interaction between RIPK3 and RIPK1 or MLKL was significantly enhanced, which was blocked in the presence of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to diffuse rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung . The overwhelming accumulation in the liver indicated that the liver was responsible for the extensive metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study, administration of this compound (30 mg/kg) 15 min before ischemia evidently improved neurological function, reduced infarct volume, and decreased the levels of necroptosis-associated proteins .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to regulate PTH levels and improve calcium balance by acting on CaSR . This suggests that this compound might be involved in the metabolic pathways related to calcium homeostasis.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It diffuses rapidly and widely into major organs . The level of this compound was highest in the mouse liver, followed by the kidney, spleen, and lung .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La ligustroflavona puede sintetizarse a través de varias rutas químicas. Un método común implica la extracción de la planta Ligustrum lucidum utilizando solventes como el etanol o el metanol. El extracto se somete entonces a técnicas cromatográficas para aislar la ligustroflavona .

Métodos de Producción Industrial: En un entorno industrial, la ligustroflavona se produce típicamente a través de procesos de extracción a gran escala. El material vegetal se cosecha, se seca y se muele en un polvo fino. Este polvo se extrae entonces utilizando solventes en condiciones controladas para maximizar el rendimiento. El extracto se purifica utilizando técnicas como la cromatografía líquida de alta eficacia (HPLC) para obtener ligustroflavona de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La ligustroflavona experimenta diversas reacciones químicas, incluyendo:

Oxidación: La ligustroflavona puede oxidarse para formar quinonas y otros productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir la ligustroflavona en su correspondiente dihidroflavonoide.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se utilizan reactivos como los cloruros de acilo y los haluros de alquilo para reacciones de sustitución.

Principales Productos:

Oxidación: Quinonas y otros derivados oxidados.

Reducción: Derivados dihidroflavonoides.

Sustitución: Diversos derivados de flavonoides sustituidos.

Comparación Con Compuestos Similares

La ligustroflavona es única entre los flavonoides debido a sus objetivos moleculares y vías específicas. Los compuestos similares incluyen:

Quercetina: Otro flavonoide con propiedades antioxidantes y antiinflamatorias.

Kaempferol: Conocido por sus efectos anticancerígenos y cardioprotectores.

Apigenina: Presenta actividades antiinflamatorias y anticancerígenas

La ligustroflavona destaca por su acción específica sobre los receptores sensibles al calcio y sus efectos neuroprotectores en modelos de ictus isquémico .

Propiedades

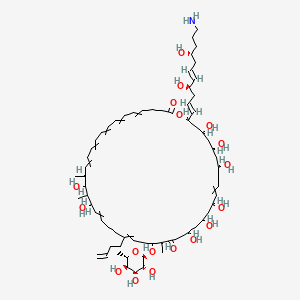

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O18/c1-11-22(37)25(40)28(43)31(46-11)45-10-20-24(39)27(42)30(51-32-29(44)26(41)23(38)12(2)47-32)33(50-20)48-15-7-16(35)21-17(36)9-18(49-19(21)8-15)13-3-5-14(34)6-4-13/h3-9,11-12,20,22-35,37-44H,10H2,1-2H3/t11-,12-,20+,22-,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULBHTHMVOCGOE-ZBCCAYPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

724.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260413-62-5 | |

| Record name | Nuezhenoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0260413625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.